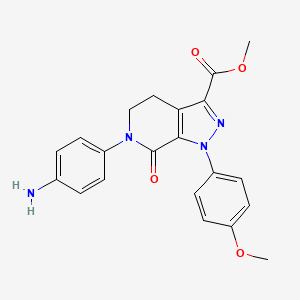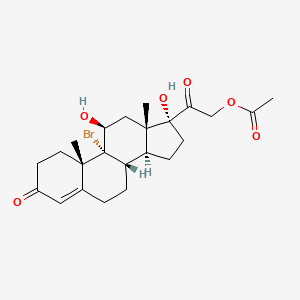
Cangrelor Impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cangrelor Impurity 1, also known by its chemical name (2R,3R,4S,5R)-2-(6-Amino-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is a compound related to Cangrelor, a P2Y12 platelet receptor antagonist used in percutaneous coronary intervention. This compound is a byproduct formed during the synthesis of Cangrelor and is important for quality control and regulatory compliance in pharmaceutical manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cangrelor Impurity 1 involves multiple steps starting from oxidate adenosine. The key step in the synthesis is the conversion of intermediate compounds to the final product. The reaction conditions, including temperature and time, are carefully controlled to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis processes. These processes are designed to ensure high purity and yield, often using high-performance liquid chromatography for purification. The production methods are continuously refined to minimize impurities and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Cangrelor Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and further modification .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice and temperature, are optimized to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Cangrelor Impurity 1 has several scientific research applications. It is used in pharmaceutical research for product development, quality control, and method validation. It is also employed in stability studies and the identification of unknown impurities. Additionally, this compound is valuable in assessing the genotoxic potential of pharmaceutical compounds .
Mechanism of Action
The mechanism of action of Cangrelor Impurity 1 is related to its structural similarity to Cangrelor. It interacts with the P2Y12 platelet receptor, inhibiting adenosine diphosphate-induced platelet aggregation. This interaction prevents further signaling and platelet activation, making it useful in studying platelet function and related pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Cangrelor Impurity 1 include other impurities formed during the synthesis of Cangrelor, such as Cangrelor Impurity 2, Cangrelor Impurity 3, and Cangrelor Impurity 4. These compounds share structural similarities but differ in their specific functional groups and molecular weights .
Uniqueness: this compound is unique due to its specific trifluoropropylthio group, which distinguishes it from other impurities. This unique structural feature contributes to its distinct chemical and biological properties, making it an important compound for research and quality control .
Properties
CAS No. |
1054332-15-8 |
|---|---|
Molecular Formula |
C19H25F3N7O5PS2 |
Molecular Weight |
583.55 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Adenosine, N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-, 5'-(hydrogen P-1H-imidazol-1-ylphosphonate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




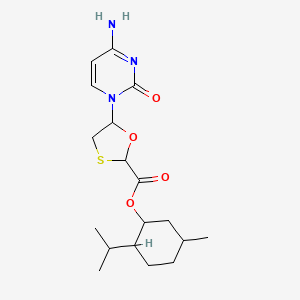
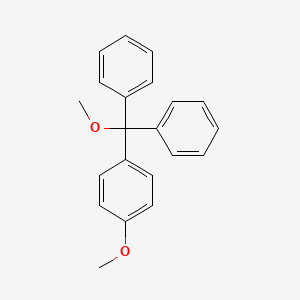
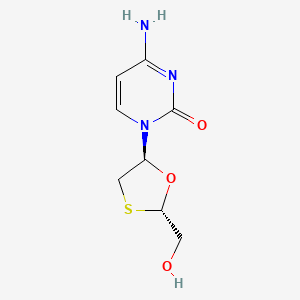
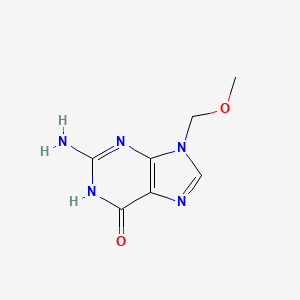

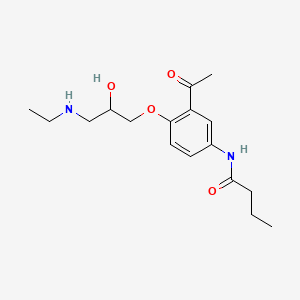
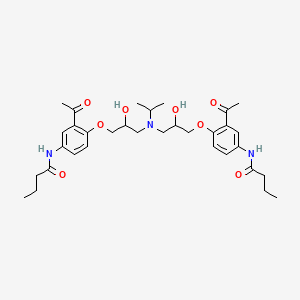
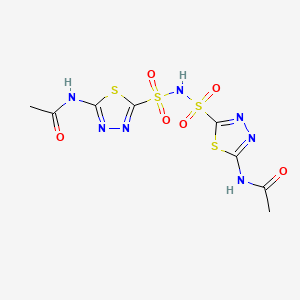
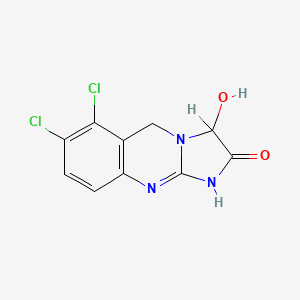
![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
